

ML233 chemical structure and properties

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Compound of Interest

Compound Name: ML233

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An In-depth Technical Guide to **ML233**: Chemical Structure, Properties, and Biological Activity

Introduction

ML233 is a small molecule that has garnered significant interest in the scientific community due to its dual pharmacological activities. Initially identified as a potent, non-peptide agonist for the apelin receptor (APJ), it has since been characterized as a direct and potent inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis.^{[1][2][3]} This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **ML233**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

ML233 is a synthetic organic compound. Its identity and fundamental properties are summarized below.

Chemical Identifiers

A consistent chemical identity for **ML233** is established through various nomenclature and database registry systems.

Identifier	Value
IUPAC Name	[(1E)-5-cyclohexyl-2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]amino benzenesulfonate[4]
Synonyms	ML-233, (E)-4-Methyl-5-(((phenylsulfonyl)oxy)imino)-[1,1'-bi(cyclohexane)]-3,6-dien-2-one[5]
CAS Number	2080311-92-6[5]
PubChem CID	46905036, 60138111[4]
InChIKey	RSMZOLWJZGIWOV-CZIZESTLSA-N[4]
Canonical SMILES	<chem>CC1=CC(=O)C(=CC1=NOS(=O)(=O)c1ccccc1)C1CCCCC1</chem> [4]

Physicochemical Properties

The physical and chemical characteristics of **ML233** are crucial for its handling, formulation, and experimental application.

Property	Value
Molecular Formula	C19H21NO4S[5]
Molecular Weight	359.44 g/mol [1][5]
Purity	≥98% (as determined by HPLC)
Solubility	Soluble in DMSO (up to 50 mM)[5]
Storage	Store at -20°C[5]

Pharmacological Properties and Mechanism of Action

ML233 exhibits distinct biological activities, acting as both an apelin receptor agonist and a tyrosinase inhibitor.

Summary of Biological Activity

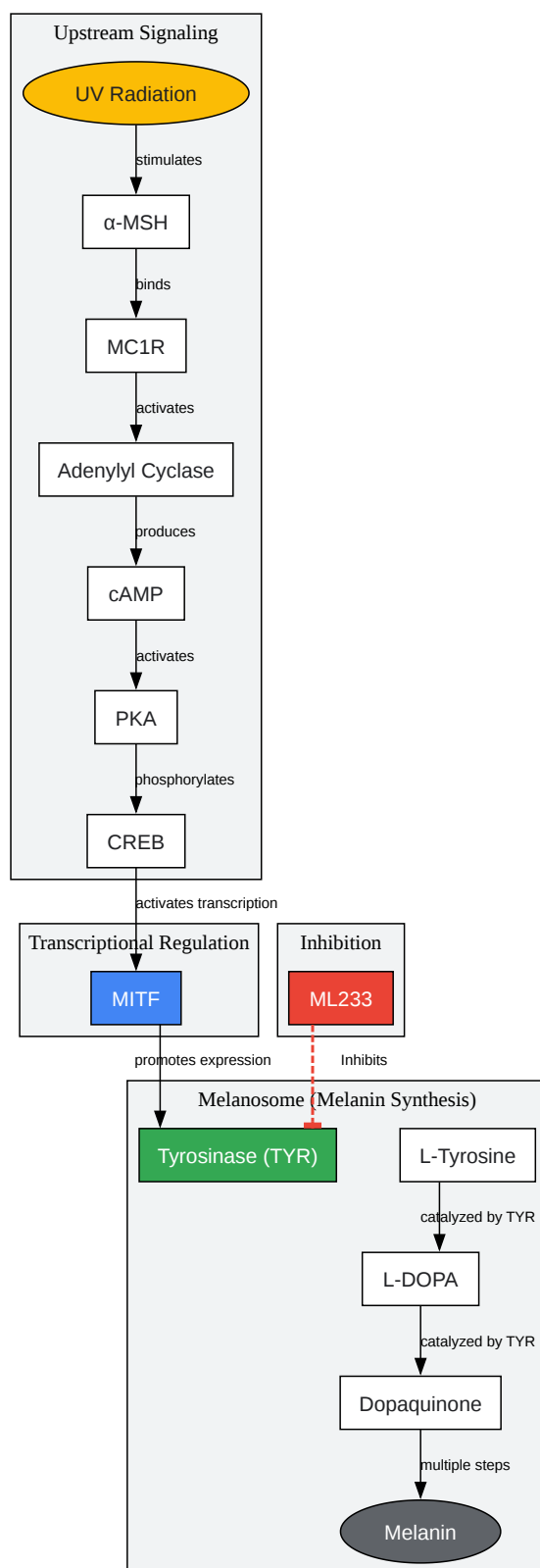
Target	Activity	Potency / Efficacy	Selectivity
Apelin Receptor (APJ)	Agonist	EC50 = 3.7 μ M[3]	>21-fold selective over Angiotensin 1 Receptor (AT1) (EC50 > 79 μ M)[3]
Tyrosinase (TYR)	Competitive Inhibitor	Reduces melanin production by over 80% in zebrafish models[6]	Binds directly to the active site of human tyrosinase[1][2]
Human Hepatocytes	Toxic	LC50 = 25.8 μ M[3]	N/A

Tyrosinase Inhibition and Melanogenesis

Recent studies have highlighted **ML233**'s potent role as an inhibitor of melanogenesis.[1][2][7] It directly inhibits tyrosinase, the key enzyme responsible for catalyzing the initial and rate-limiting steps of melanin production.[2][8] Kinetic assays have demonstrated that **ML233** acts as a competitive inhibitor of tyrosinase.[9] This inhibition of melanin production has been observed in both zebrafish models and murine melanoma cells, with no significant toxicity noted in developing zebrafish embryos.[1][2][6] Interestingly, this anti-pigmentation effect is independent of its activity on the apelin receptor signaling pathway.[6]

Signaling Pathway Visualization

The following diagram illustrates the established signaling pathway for melanogenesis, highlighting the specific point of inhibition by **ML233**.



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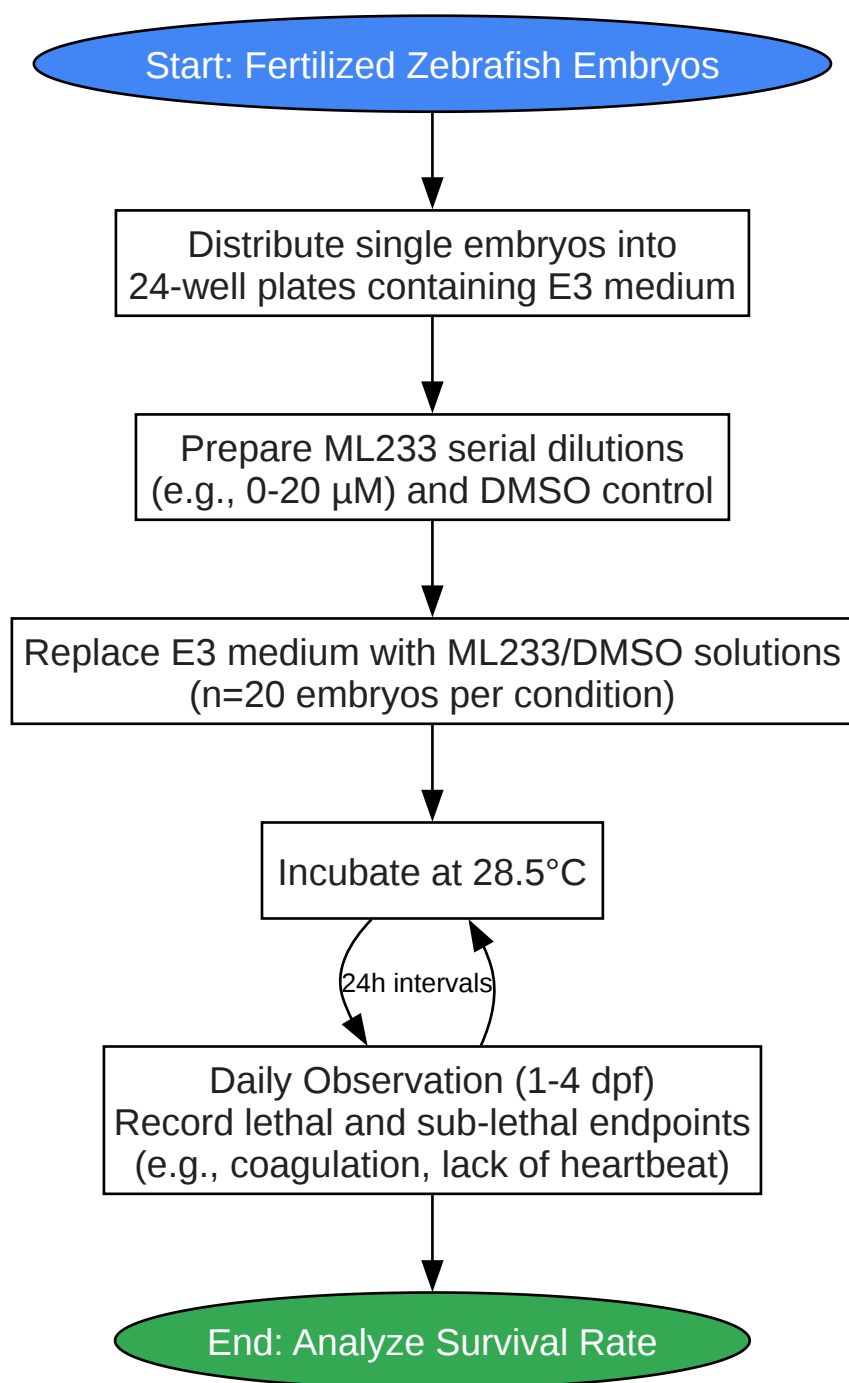
Caption: The Melanogenesis Signaling Pathway and the inhibitory action of **ML233** on Tyrosinase (TYR).

Key Experimental Protocols

Detailed methodologies for evaluating the biological effects of **ML233** are provided below.

Zebrafish Acute Toxicity Assay (Adapted from OECD 236)

This protocol assesses the acute toxicity of **ML233** on zebrafish embryos.



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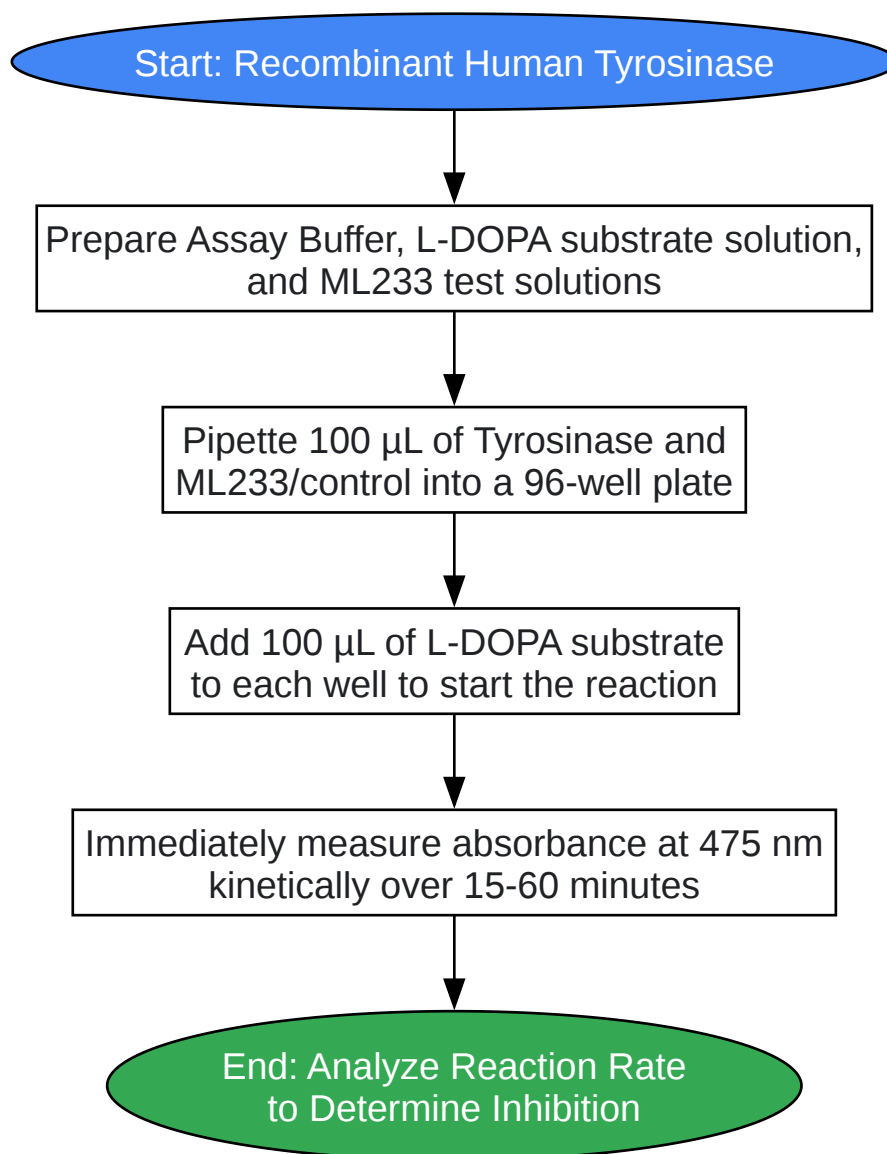
Caption: Experimental workflow for the Zebrafish Acute Toxicity Assay.

Methodology:

- Fertilized zebrafish embryos are collected and distributed into 24-well plates, with one embryo per well in 2 mL of E3 medium.[\[1\]](#)
- Stock solutions of **ML233** in DMSO and a DMSO-only vehicle control are prepared. A range of final **ML233** concentrations (e.g., 0 μ M to 20 μ M) are made by diluting the stock in E3 medium.[\[1\]](#)
- The E3 medium in the wells is replaced with the prepared **ML233** or control solutions. A minimum of 20 embryos are used for each condition.[\[1\]](#)
- Plates are incubated at 28.5°C.
- Observations for lethal (e.g., coagulation, no heartbeat) and sub-lethal morphological endpoints are performed under a microscope every 24 hours for up to 4 days post-fertilization (dpf).[\[1\]](#)
- Dead embryos are counted and removed daily. Survival rates are calculated for each concentration.[\[1\]](#)

In Vitro Human Tyrosinase Activity Assay

This protocol measures the direct inhibitory effect of **ML233** on human tyrosinase activity.



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Caption: Experimental workflow for the In Vitro Tyrosinase Activity Assay.

Methodology:

- Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer), a stock solution of L-3,4-dihydroxyphenylalanine (L-DOPA), and solutions of **ML233** at various concentrations (e.g., 5 µM and 20 µM).^{[9][10]}
- Assay Setup: In a 96-well plate, add recombinant human tyrosinase (e.g., 30 µg/mL final concentration) to each well designated for the assay.^[6]

- **Compound Addition:** Add the prepared **ML233** solutions or vehicle control (DMSO) to the appropriate wells.
- **Reaction Initiation:** To start the enzymatic reaction, add L-DOPA solution (e.g., 0.5 mM final concentration) to all wells.[\[10\]](#)
- **Measurement:** Immediately place the plate in a microplate reader and measure the change in absorbance at 475 nm over a set period (e.g., 15 to 60 minutes) at a controlled temperature (e.g., 25°C).[\[6\]](#)[\[11\]](#)
- **Data Analysis:** The rate of dopachrome formation is determined from the slope of the linear phase of the absorbance curve. The percentage of inhibition by **ML233** is calculated relative to the vehicle control.

Cell Proliferation (Cytotoxicity) Assay

This protocol determines the cytotoxic effect of **ML233** on a cell line, such as B16F10 murine melanoma cells.

Methodology:

- **Cell Seeding:** B16F10 murine melanoma cells are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.[\[1\]](#)
- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of **ML233** or a positive control (e.g., cisplatin).[\[1\]](#)
- **Incubation:** The cells are exposed to the compound for a specified duration (e.g., 3 days).[\[1\]](#)
- **Viability Measurement:** After the incubation period, the number of viable cells is quantified by measuring cellular ATP levels using a luminescent assay kit, such as CellTiter-Glo®.[\[1\]](#)
- **Data Analysis:** Luminescence is read on a plate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

ML233 is a multifaceted small molecule with well-defined dual activities. While its initial discovery as an apelin receptor agonist holds therapeutic potential, its more recent characterization as a potent, direct inhibitor of tyrosinase opens new avenues for its application in dermatology and the treatment of hyperpigmentation disorders.[2][7] The detailed chemical, pharmacological, and methodological data presented in this guide serve as a valuable resource for researchers aiming to further explore and harness the therapeutic capabilities of **ML233**.

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